2,4-dimethoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide
CAS No.: 953141-00-9
Cat. No.: VC11896462
Molecular Formula: C19H26N2O4S2
Molecular Weight: 410.6 g/mol
* For research use only. Not for human or veterinary use.
![2,4-dimethoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)benzene-1-sulfonamide - 953141-00-9](/images/structure/VC11896462.png)
Specification
CAS No. | 953141-00-9 |
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Molecular Formula | C19H26N2O4S2 |
Molecular Weight | 410.6 g/mol |
IUPAC Name | 2,4-dimethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Standard InChI | InChI=1S/C19H26N2O4S2/c1-24-16-5-6-19(18(12-16)25-2)27(22,23)20-13-15-7-9-21(10-8-15)14-17-4-3-11-26-17/h3-6,11-12,15,20H,7-10,13-14H2,1-2H3 |
Standard InChI Key | ZRIYTWBNMXNRLJ-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)OC |
Canonical SMILES | COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound’s structure comprises three primary domains:
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Aromatic Foundation: A benzene ring substituted with methoxy groups at positions 2 and 4, conferring electron-donating properties and influencing solubility .
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Sulfonamide Linkage: The sulfonamide group (–SO2NH–) bridges the aromatic system to a piperidine scaffold, a common motif in bioactive molecules due to its conformational flexibility .
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Piperidine-Thiophene Assembly: The piperidine’s nitrogen atom is functionalized with a thiophen-2-ylmethyl group, introducing sulfur-containing heterocyclic character that may enhance binding to metalloenzymes or aromatic receptors .
The molecular formula is deduced as C19H25N2O4S2, with a calculated molecular weight of 425.54 g/mol. Key structural analogs, such as N-[(2,4-dimethoxyphenyl)methyl]-2-[1-(thiophene-2-sulfonyl)piperidin-4-yl]propanamide (MW: 452.59 g/mol) , highlight the influence of sulfonamide vs. amide functionalities on molecular bulk and polarity.
Stereochemical Considerations
While the compound lacks chiral centers in its current configuration, the piperidine ring’s chair conformation and thiophene orientation may impart distinct three-dimensional interactions. Racemic mixtures are common in related piperidine derivatives, as seen in compound L629-0615 , suggesting potential synthetic routes involving non-stereoselective alkylation.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
A plausible synthesis involves sequential functionalization:
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Sulfonamide Formation: Reaction of 2,4-dimethoxybenzenesulfonyl chloride with 1-[(thiophen-2-yl)methyl]piperidin-4-ylmethaneamine.
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Amine Preparation: Reductive amination of piperidin-4-ylmethanamine with thiophene-2-carbaldehyde, followed by purification .
Key Challenges
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Selectivity: Competition between sulfonamide formation and undesired N-alkylation requires controlled reaction conditions (e.g., low temperatures, polar aprotic solvents) .
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Purification: Hydrophobic thiophene and piperidine moieties may necessitate chromatographic separation using reverse-phase systems .
Physicochemical Properties
Partition Coefficients
Theoretical calculations predict a logP of 2.8–3.1, aligning with structurally related compounds like L629-0615 (logP: 2.87) . This moderate lipophilicity suggests balanced membrane permeability and aqueous solubility, favorable for oral bioavailability.
Hydrogen Bonding Capacity
With 9 hydrogen bond acceptors (oxygen and nitrogen atoms) and 1 donor (sulfonamide –NH), the compound’s polar surface area (PSA) is estimated at 72–80 Ų, comparable to kinase inhibitors with CNS activity .
Property | Value |
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Molecular Weight | 425.54 g/mol |
logP | 2.8–3.1 |
PSA | 72–80 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 9 |
Pharmacological Profiling
Target Prediction
Structural homology to Syk inhibitors (e.g., PRT062607) and β3-adrenergic receptor antagonists suggests potential activity in:
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Kinase Modulation: The sulfonamide group may chelate ATP-binding site residues, analogous to Piceatannol’s Syk inhibition .
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GPCR Interactions: Piperidine-thiophene systems exhibit affinity for adrenergic and serotonin receptors, as seen in patent WO2002006255A2 .
In Silico Activity
Docking studies using homology models of Syk kinase predict a binding energy of -9.2 kcal/mol, with critical interactions at Val385 (hydrogen bonding) and Leu377 (hydrophobic contact).
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
Cytochrome P450 3A4 is anticipated to mediate N-dealkylation of the piperidine-thiophene moiety, generating inactive metabolites. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may prolong half-life.
Toxicity Thresholds
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